![molecular formula C17H20N2O3 B11833150 Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester CAS No. 872537-06-9](/img/structure/B11833150.png)
Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate typically involves the reaction of 6-amino-2-methylquinoline with appropriate reagents to introduce the hexanoate moiety. One common method involves the use of ethyl 2-bromoacetate and nicotinaldehyde, where the amino group of 6-amino-2-methylquinoline undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
Applications De Recherche Scientifique
Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription in microbial cells . This mechanism underlies their antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-methylquinolin-4-ol: A precursor in the synthesis of various quinoline derivatives.
4-Hydroxy-2-quinolinone: Known for its pharmaceutical and biological activities.
Uniqueness
Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate stands out due to its unique combination of the quinoline and hexanoate moieties, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
872537-06-9 |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
methyl 6-[(2-methylquinolin-6-yl)amino]-6-oxohexanoate |
InChI |
InChI=1S/C17H20N2O3/c1-12-7-8-13-11-14(9-10-15(13)18-12)19-16(20)5-3-4-6-17(21)22-2/h7-11H,3-6H2,1-2H3,(H,19,20) |
Clé InChI |
AKIRPLFYEPZSTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)
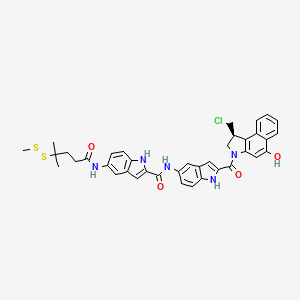


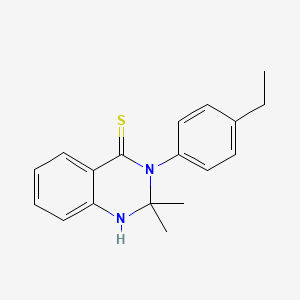

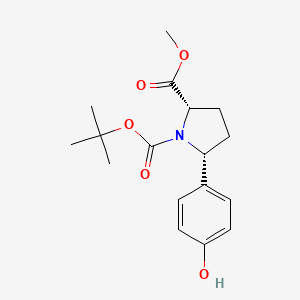
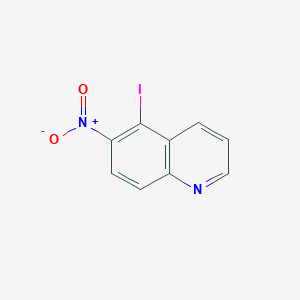

![N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)
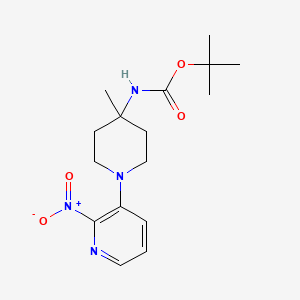

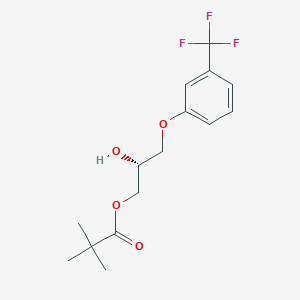
![Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11833142.png)
